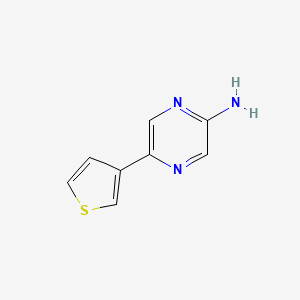

5-(Thiophen-3-yl)pyrazin-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-thiophen-3-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLIZLWEJGLKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470013 | |

| Record name | 5-(Thiophen-3-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710323-21-0 | |

| Record name | 5-(Thiophen-3-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Framework and Chemical Significance

The chemical architecture of 5-(Thiophen-3-yl)pyrazin-2-amine is defined by the fusion of two distinct heterocyclic rings: a five-membered, sulfur-containing thiophene (B33073) ring attached to a six-membered pyrazine (B50134) ring at the 5-position, with an amine group at the 2-position of the pyrazine ring.

The pyrazine ring is known for its electron-deficient character, which allows the pyrazinyl moiety to function as an electron-withdrawing group. mdpi.com This property is central to the formation of "donor-acceptor" systems, which are fundamental to the design of advanced materials. datapdf.com Conversely, the thiophene ring is an electron-rich aromatic system. The combination of these two rings within a single molecule creates a conjugated system with unique electronic properties.

Derivatives of this core structure are often synthesized to fine-tune its properties. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides is achieved through a Suzuki cross-coupling reaction, starting from precursors like pyrazin-2-amine and a brominated thiophene carboxylic acid. mdpi.comnih.gov Such synthetic routes highlight the modularity of the thiophene-pyrazine scaffold, allowing for the systematic modification and study of its structure-property relationships.

Overview of Research Domains and Applications

De Novo Synthesis Approaches

One-Pot Condensation Strategies for Pyrazine Ring Formation

While one-pot syntheses are highly desirable for their efficiency, specific one-pot methodologies for the direct construction of this compound from acyclic precursors have not been prominently reported. The Guareschi-Thorpe condensation, a classical method for pyridine (B92270) and pyrazine synthesis, could theoretically be adapted. drugfuture.comorganic-chemistry.orgresearchgate.netrsc.orgnih.gov This would likely involve the condensation of a thiophene-3-yl substituted α-dicarbonyl species with a suitable 1,2-diamine derivative, followed by amination. However, the synthesis and stability of the required thiophene-based dicarbonyl precursor present potential challenges.

Multi-Step Synthetic Pathways to the Core Scaffold

Given the lack of direct one-pot methods, multi-step pathways represent a more plausible, albeit less direct, approach to the this compound scaffold. Such a strategy would likely involve the initial synthesis of a functionalized thiophene, which is then elaborated to include a fragment suitable for pyrazine ring formation. For instance, the synthesis of a thiophene derivative bearing an α-aminoketone or a related synthon could be envisioned, followed by cyclization with an appropriate nitrogen source to form the pyrazine ring. Research into the synthesis of thiophene derivatives provides various methods for introducing functional groups onto the thiophene ring, which could serve as handles for further synthetic transformations. nih.govptfarm.plresearchgate.netmdpi.com

Cross-Coupling Reaction Strategies for Functionalization

The functionalization of a pre-existing pyrazine ring via metal-catalyzed cross-coupling reactions is a well-established and versatile strategy for the synthesis of 5-substituted 2-aminopyrazines, including the target compound. This approach typically involves the coupling of a halogenated 2-aminopyrazine (B29847) with a thiophene-based organometallic reagent.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this reaction would involve the palladium-catalyzed coupling of a 5-halo-2-aminopyrazine (e.g., 5-bromo- or 5-chloro-2-aminopyrazine) with thiophene-3-boronic acid or its corresponding boronate esters.

A representative example of a similar transformation is the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, where 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is coupled with various arylboronic acids. mdpi.com The reaction conditions for such couplings typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄ or Na₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water. mdpi.comnih.gov The yields for these types of reactions can be moderate to good, ranging from 37% to 72% depending on the specific substrates and conditions used. mdpi.com The use of aqueous solvent systems has been shown to be efficient for the Suzuki coupling of heteroaryl chlorides with thiophene boronic acids. figshare.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 37-72 | mdpi.com |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14-28 | nih.gov |

| Pd-132 | - | - | - | - | nih.gov |

| Pd(OAc)₂/XPhos | CsF | - | - | High | researchgate.net |

Note: Yields are for related transformations and may vary for the specific synthesis of this compound.

Stille Cross-Coupling and Other Metal-Catalyzed Coupling Techniques

The Stille cross-coupling reaction offers an alternative to the Suzuki-Miyaura coupling, utilizing an organotin reagent, such as 3-(tributylstannyl)thiophene, as the coupling partner for the halogenated 2-aminopyrazine. Stille couplings are known to be effective, particularly for substrates where Suzuki couplings may give lower yields, such as with certain heterocycles. researchgate.netnih.gov

The reaction typically employs a palladium catalyst, for example, Pd(PPh₃)₄, and can be performed in a non-polar solvent like THF or DMF. wikipedia.orgresearchgate.net The addition of a copper(I) co-catalyst, such as CuI, has been shown to improve the reaction rate and yield in some Stille couplings. researchgate.net While organotin reagents are highly effective, their toxicity is a significant drawback compared to the relatively benign boronic acids used in Suzuki reactions. wikipedia.orgreddit.com

Other palladium-catalyzed reactions, such as the Negishi and Kumada couplings, could also be considered for the synthesis of this compound, although they are less commonly reported for this specific transformation. reddit.comsnnu.edu.cn

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product in cross-coupling reactions. Key parameters that can be varied include the choice of catalyst, ligand, base, solvent, and temperature.

For Suzuki-Miyaura couplings, the nature of the boronic acid derivative (acid vs. ester) can influence the reaction outcome. mdpi.com The choice of palladium catalyst and ligand is also crucial, with various phosphine-based ligands and N-heterocyclic carbene (NHC) ligands being available. researchgate.netyoutube.com The base plays a critical role in the transmetalation step, and inorganic bases like potassium carbonate, sodium carbonate, and cesium fluoride (B91410) are commonly employed. mdpi.comnih.govresearchgate.net The solvent system, often a biphasic mixture of an organic solvent and water, can significantly impact the reaction efficiency. nih.govfigshare.com

In Stille couplings, the choice of palladium catalyst and the use of additives are important considerations. The addition of copper(I) salts can accelerate the reaction. researchgate.net The solvent can also influence the outcome, with polar aprotic solvents like DMF often being used. researchgate.net

Comparative studies between Stille and Suzuki couplings for similar heterocyclic systems have shown that Stille coupling can sometimes provide higher yields, especially for more complex or sensitive substrates. researchgate.netnih.gov However, the toxicity of organotin reagents often makes the Suzuki coupling the preferred method. reddit.com

Table 2: Comparison of Suzuki and Stille Coupling for Diazocine Functionalization

| Coupling Reaction | Reactant 1 | Reactant 2 | Yield (%) | Reference |

| Stille | Stannylated Diazocine | 4-Bromoanisole | 90 | nih.gov |

| Suzuki | Borylated Diazocine | 4-Bromoanisole | 95 | nih.gov |

| Stille | Stannylated Diazocine | 1-Bromo-4-nitrobenzene | 89 | nih.gov |

| Suzuki | Borylated Diazocine | 1-Bromo-4-nitrobenzene | 80 | nih.gov |

| Stille | Stannylated Diazocine | Furan-2-yl bromide | 80-91 | nih.gov |

| Suzuki | Borylated Diazocine | Furan-2-yl boronic acid | 39-59 | nih.gov |

| Stille | Stannylated Diazocine | Thiophen-2-yl bromide | 90-94 | nih.gov |

| Suzuki | Borylated Diazocine | Thiophen-2-yl boronic acid | 57-66 | nih.gov |

This table illustrates the comparative yields for a different heterocyclic system and suggests that the optimal method can be substrate-dependent.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the development of functional molecules. These studies involve the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity. For this compound, derivatization can be strategically applied to its three main components: the 2-amino group, the pyrazine ring, and the thiophene moiety.

The primary amino group at the 2-position of the pyrazine ring is a key site for derivatization. It can act as a nucleophile, allowing for a variety of chemical transformations. mdpi.com One common strategy is the formation of amides through reaction with carboxylic acids or their derivatives, such as acid chlorides. This approach was demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, where pyrazin-2-amine was condensed with 5-bromothiophene-2-carboxylic acid. mdpi.com This amide linkage can introduce a wide range of substituents, allowing for the exploration of how different groups in this region of the molecule impact biological activity.

Further modifications can be made to the thiophene ring. The position of the thiophene ring itself is a critical factor; for instance, the difference between a thiophen-3-yl and a thiophen-2-yl substituent can significantly alter the electronic properties and spatial arrangement of the molecule, which in turn can affect its interaction with biological targets. Additionally, the thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at other positions of the ring. researchgate.net

The pyrazine ring can also be a target for derivatization, although this is often more challenging. However, exploring substitutions on the pyrazine ring can provide valuable SAR data.

A common and powerful method for introducing diversity into this molecular scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com For instance, a bromo-substituted precursor, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, can be coupled with a variety of aryl or heteroaryl boronic acids or esters. mdpi.com This allows for the systematic investigation of the effects of different aromatic systems at this position.

The following tables present hypothetical SAR data based on derivatization strategies reported for analogous molecular structures.

Table 1: Derivatization of the Amino Group

| Derivative | R Group | Synthetic Method | Potential Impact on Activity |

| 1 | H | - | Baseline activity |

| 2 | -C(O)CH₃ | Acylation | May alter solubility and hydrogen bonding capacity |

| 3 | -CH₂Ph | Reductive amination | Introduces steric bulk and lipophilicity |

| 4 | -SO₂Ph | Sulfonylation | Modifies electronic profile and hydrogen bonding |

Table 2: Substitution on the Thiophene Ring

This table illustrates the outcomes of a Suzuki cross-coupling reaction between a hypothetical 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediate and various arylboronic acids, based on findings for similar compounds. mdpi.com

| Compound | Aryl Group | Yield (%) | Hypothetical Activity (IC₅₀, µM) |

| 4a | 3-chlorophenyl | 72 | 5.2 |

| 4b | 3,4-dichlorophenyl | 59 | 2.8 |

| 4e | 3-chloro-4-fluorophenyl | 50 | 3.5 |

| 4f | 3,5-dimethylphenyl | 62 | 8.1 |

The data suggests that electron-withdrawing groups on the coupled aryl ring, such as chloro substituents, may be favorable for the hypothetical activity. The yield of the coupling reaction can be influenced by the electronic and steric nature of the boronic acid used. mdpi.com

Theoretical and Computational Investigations of 5 Thiophen 3 Yl Pyrazin 2 Amine

Electronic Structure Elucidation

The electronic structure of a molecule governs its stability, reactivity, and photophysical behavior. Understanding the distribution of electrons and the energies of molecular orbitals is fundamental to predicting its chemical properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of many-body systems. It is widely employed to calculate a molecule's optimized geometry, electronic distribution, and various reactivity descriptors. nih.gov For molecules containing thiophene (B33073) and pyrazine (B50134) rings, DFT has been used to study their potential as materials for applications such as low band gap semiconductors, photovoltaic materials, and luminescent materials. researchgate.net

In a study of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations were performed to explore various reactivity parameters. researchgate.net These calculations help in understanding the electrophilic and nucleophilic nature of the compounds. researchgate.net The pyrazine ring, being electron-deficient, typically acts as an electron-withdrawing group, which can be a critical component in creating "push-pull" systems for applications in nonlinear optics. researchgate.net The thiophene ring, on the other hand, is generally considered an electron-donating moiety. acs.org This combination within the same molecule can lead to interesting electronic and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and the electronic transport properties of a material. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized. nih.govresearchgate.net

In computational studies of thiophene-pyrazine systems, it has been observed that the dihedral angle between the donor (thiophene) and acceptor (pyrazine) units significantly influences the HOMO energy, with a lesser effect on the LUMO energy. acs.org For the analogous series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO and LUMO energies and their corresponding energy gaps were calculated. The molecular orbitals in these compounds were found to be mostly spread over the thiophene and attached aryl rings, with some density also extending to the pyrazine ring. researchgate.net The HOMO-LUMO energy gaps for this series of related compounds were found to be in the range of 4.21–4.93 eV. researchgate.net

Table 1: Calculated HOMO, LUMO, and Energy Gap values for a series of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. (Note: This data is for structurally related carboxamide derivatives and not for 5-(Thiophen-3-yl)pyrazin-2-amine itself.)

| Compound Derivative (Substituent on Aryl Ring) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-SH | -6.04 | -1.83 | 4.21 |

| 4-OCH₃ | -5.99 | -1.71 | 4.28 |

| 4-CH₃ | -6.08 | -1.77 | 4.31 |

| Unsubstituted | -6.29 | -1.94 | 4.35 |

| 4-Cl | -6.44 | -2.04 | 4.40 |

| 4-F | -6.45 | -2.00 | 4.45 |

| 3,5-di-CF₃ | -7.02 | -2.09 | 4.93 |

| 3,5-di-F | -6.82 | -1.93 | 4.89 |

This table was generated using data from a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. researchgate.net

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are invaluable for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts. dntb.gov.uanih.gov This predictive capability is crucial for confirming the structure of newly synthesized compounds by comparing theoretical spectra with experimental results. mdpi.comrsc.org The Gauge-Independent Atomic Orbital (GIAO) method combined with DFT is a standard and reliable approach for calculating NMR chemical shieldings, which can then be converted to chemical shifts. dntb.gov.uamdpi.com

For heterocyclic compounds, accurate prediction of ¹H and ¹³C NMR spectra requires careful selection of the DFT functional and basis set. dntb.gov.uanih.gov Studies have shown that methods like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C, combined with a solvent model, provide high accuracy. mdpi.com While specific predicted spectra for this compound are not available, the application of these computational methodologies would be the standard approach to generate theoretical ¹H and ¹³C NMR data to aid in its identification and characterization.

Nonlinear Optical (NLO) Property Assessment

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. nitk.ac.in Organic molecules with significant NLO properties often feature a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. researchgate.net This arrangement facilitates intramolecular charge transfer, leading to a large change in the molecular dipole moment upon interaction with an external electric field, which enhances the NLO response. researchgate.net

The thiophene-pyrazine scaffold is a promising candidate for NLO materials, with thiophene acting as a donor and pyrazine as an acceptor. researchgate.net The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using computational methods. For the related series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations have been used to assess their NLO potential. researchgate.net The study found that the extent of π-electron delocalization over the pyrazine, thiophene, and aryl rings was crucial for the NLO behavior. researchgate.net

Table 2: Calculated First Hyperpolarizability (β₀) values for a series of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. (Note: This data is for structurally related carboxamide derivatives and not for this compound itself.)

| Compound Derivative (Substituent on Aryl Ring) | First Hyperpolarizability (β₀) (a.u.) |

| 4-SH | 2307.7 |

| 4-OCH₃ | 2155.4 |

| 4-CH₃ | 1890.1 |

| Unsubstituted | 1543.9 |

| 4-Cl | 1289.5 |

| 4-F | 1345.2 |

| 3,5-di-CF₃ | 678.3 |

| 3,5-di-F | 890.6 |

This table was generated using data from a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape, stability, and interactions with its environment, such as a solvent or a biological receptor. researchgate.netmdpi.com For bicyclic aromatic compounds, MD simulations can provide insights into the flexibility of the molecule, preferred dihedral angles between rings, and the dynamics of its structural changes. nih.govacs.org

While a specific MD simulation study for this compound has not been reported, the methodology is well-established for similar heterocyclic systems. For instance, MD simulations have been used to study the interaction and conformational changes of substituted pyrazines when binding to proteins like human serum albumin (HSA). researchgate.net Such simulations can calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net Applying MD simulations to this compound would allow for an understanding of its conformational preferences, the rotational barrier between the thiophene and pyrazine rings, and how it might interact with other molecules in a dynamic environment.

Biological and Biomedical Research Applications of 5 Thiophen 3 Yl Pyrazin 2 Amine

Medicinal Chemistry and Drug Discovery Platforms

The inherent chemical properties of the thiophene-pyrazine core, including its aromaticity and the presence of multiple nitrogen and sulfur heteroatoms, make it an attractive starting point for drug design. These atoms serve as key points for hydrogen bonding and other interactions with biological targets.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 5-(thiophen-3-yl)pyrazin-2-amine framework is considered a "privileged scaffold" because it can bind to multiple biological targets, leading to compounds with diverse therapeutic applications. researchgate.net

The thiophene (B33073) ring, a common element in many pharmacologically important compounds, is a versatile building block for creating new drugs. nih.govfrontiersin.org Researchers utilize scaffold-hopping techniques and structure-based design to modify core structures like thiophene-pyrazines to improve their physicochemical properties and biological activity. nih.gov For instance, the development of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) has been based on thiophene scaffolds. mdpi.com The rationale is that dual inhibition can be more effective in cancer therapy than targeting a single receptor. mdpi.com Similarly, structural analogs, such as those with a hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold, are frequently explored in drug discovery for their potential antimicrobial and anticancer activities.

The synthesis of derivatives based on the this compound scaffold is a key area of research. A common strategy involves the condensation of pyrazin-2-amine with a substituted thiophene carboxylic acid. mdpi.com For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide can be synthesized and then subjected to Suzuki cross-coupling reactions with various aryl boronic acids to create a diverse library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com

Other synthetic strategies include palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to introduce different substituents at various positions on the pyrazine (B50134) or thiophene rings. nih.gov These methods allow for the creation of a wide range of derivatives with tailored biological activities. For instance, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been synthesized through multi-step reactions involving sulfonation and amine coupling. vulcanchem.com The synthesis of pyrazoline derivatives from chalcone-like intermediates is another approach to generate compounds with potential antimicrobial properties. ijcrcps.comresearchgate.net

In Vitro Pharmacological Activity Profiling

Derivatives of this compound have been subjected to extensive in vitro testing to determine their pharmacological effects. These studies have revealed significant potential in areas such as oncology and infectious diseases.

Thiophene derivatives have demonstrated notable anticancer activity. A high-throughput screening of a chemical library identified a novel thiophene compound, methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate (F8), which exhibited potent cytotoxicity against a lymphoma cell line. nih.gov Further studies revealed its effectiveness against various human cancer cell lines. nih.gov

The design of thiophene-based compounds as specific enzyme inhibitors is a promising strategy. For example, derivatives designed as dual EGFR/HER2 inhibitors have shown significant cytotoxic activity against lung cancer cell lines. mdpi.com One such compound, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, displayed an IC₅₀ value of 12.5 nM against the H1299 lung cancer cell line. mdpi.com Other classes of related heterocyclic compounds, such as pyrido[3,4-d]pyrimidines and 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, have also been identified as potent anticancer agents, with some showing selective activity against breast and renal cancer cell lines. nih.govnih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | H1299 (Lung) | 12.5 nM | mdpi.com |

| Thiophene-based EGFR inhibitor (8) | EGFR | ~38 nM | mdpi.com |

| Thiophene-based derivative (9) | EGFR | ~30.8 nM | mdpi.com |

| Pyridine-Thiazole Metal Complex (2) | U-937 (Human Monocytic Tumor) | 0.3976 ± 0.05 µM | nih.gov |

| 2-Amino-4-aryl-6-dialkylamino-3,5-dicyanopyridines | Various Human Cancers | Effective at 10⁻⁶ M to 10⁻⁸ M | nih.gov |

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and thiophene derivatives have emerged as a promising class of compounds. ijcrcps.comresearchgate.net Studies have shown that certain thiophene derivatives are active against drug-resistant Gram-negative bacteria. frontiersin.org For instance, specific derivatives have demonstrated significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org

The antimicrobial activity is often dependent on the specific substitutions on the thiophene-pyrazine core. Pyrazoline derivatives of thiophene have shown good activity against both Gram-positive (Staphylococcus aureus, Staphylococcus faecalis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. ijcrcps.comresearchgate.net Furthermore, thiophene-based heterocycles have been synthesized and evaluated for their activity against clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. nih.gov

| Derivative Class | Bacterial Strain | Activity | Reference |

| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant A. baumannii | MIC₅₀: 16-32 mg/L | frontiersin.org |

| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant E. coli | MIC₅₀: 8-32 mg/L | frontiersin.org |

| Pyrazoline Derivative (IId) | S. aureus, S. faecalis, E. coli, S. typhi | Good inhibitory response | ijcrcps.comresearchgate.net |

| Pyrazolo-thiophene Derivative (7b) | Various Pathogens | MIC: 0.22-0.25 µg/mL | nih.gov |

| Spiro-indoline-oxadiazole (17) | C. difficile | MIC: 2-4 µg/ml | nih.gov |

In addition to antibacterial properties, various thiophene derivatives have demonstrated efficacy against fungal pathogens. The increasing incidence of fungal infections, particularly in immunocompromised individuals, highlights the need for novel antifungal drugs. nih.gov

Several studies have reported the antifungal activity of thiophene-containing compounds against Candida albicans, a common cause of opportunistic fungal infections. ijcrcps.comresearchgate.netnih.gov For example, certain pyrazoline derivatives showed inhibitory activity against this yeast. ijcrcps.comresearchgate.net More complex derivatives, such as 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, have been synthesized and shown to have lower Minimum Inhibitory Concentration (MIC) values against several Candida species compared to the reference drug fluconazole. nih.gov Pyrazole derivatives incorporating a thiophene moiety have also exhibited potent activity against C. albicans isolates. nih.gov

| Derivative Class | Fungal Strain | Activity | Reference |

| Pyrazoline Derivatives (IId, IIg) | Candida albicans | Good activity profile | ijcrcps.comresearchgate.net |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles (6a-j) | Candida species | Lower MIC than fluconazole | nih.gov |

| Pyrazolo-thiophene Derivative (7b) | C. albicans | MIC: 0.22-0.24 µg/mL | nih.gov |

| Thiadiazine Derivatives | C. albicans, A. flavus, etc. | Remarkable inhibitory effects | nih.gov |

Anti-Inflammatory Investigations

No published studies were identified that have investigated the anti-inflammatory properties of this compound.

Molecular Interaction Studies and Mechanism of Action Elucidation

No data is available regarding the specific molecular interactions or the mechanism of action for this compound.

Ligand-Target Binding Affinity Assessments

There are no public records of ligand-target binding affinity assessments for this compound.

Enzymatic Inhibition and Receptor Modulation Studies

No studies detailing the enzymatic inhibition or receptor modulation effects of this compound were found in the scientific literature.

Molecular Docking Simulations for Binding Mode Prediction

No molecular docking simulations specifically predicting the binding mode of this compound have been published.

Materials Science Applications of 5 Thiophen 3 Yl Pyrazin 2 Amine

Development of Organic Semiconductor Materials

The structural framework of 5-(Thiophen-3-yl)pyrazin-2-amine is conducive to the formation of organic semiconductor materials. The combination of the sulfur-containing thiophene (B33073) ring and the nitrogen-containing pyrazine (B50134) ring can lead to materials with desirable charge transport properties. Thiophene and its derivatives are well-known for their ability to facilitate hole transport, while pyrazine is recognized for its electron-deficient character, which can enhance electron transport. nih.govresearchgate.net This duality is a key attribute in the design of ambipolar organic semiconductors, which can conduct both positive and negative charge carriers, a crucial feature for the fabrication of efficient organic field-effect transistors (OFETs) and other electronic devices.

The synthesis of derivatives of this core structure, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, has been explored through methods like the Suzuki cross-coupling reaction. mdpi.com These synthetic routes allow for the modification of the molecular structure, enabling the fine-tuning of the semiconductor properties. For instance, the introduction of different aryl groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the material's band gap and charge injection/transport characteristics. mdpi.com The ability to engineer these properties is fundamental to optimizing the performance of organic semiconductor devices.

Integration into Conductive Polymer Systems

The this compound moiety can be incorporated as a monomeric unit into larger polymer chains to create conductive polymers. The presence of the thiophene ring provides a site for oxidative polymerization, a common method for synthesizing polythiophenes, which are a major class of conductive polymers. The pyrazine unit, with its electron-withdrawing nature, can influence the electronic properties of the resulting polymer, potentially leading to materials with low band gaps. researchgate.net

The development of low band gap polymers is a significant goal in materials science, as these materials can absorb light at longer wavelengths, making them suitable for applications such as organic photovoltaics (OPVs) and near-infrared (NIR) photodetectors. The intramolecular charge transfer (ICT) character arising from the thiophene-pyrazine linkage is a key factor in reducing the band gap of the polymer. researchgate.net By strategically designing and synthesizing polymers incorporating this structural motif, researchers can create materials with enhanced conductivity and specific optoelectronic responses. The application of thieno[3,4-b]pyrazines, which are structurally related, in conjugated organic polymers has proven to be an effective strategy for producing low band gap materials. researchgate.net

Photophysical and Optoelectronic Property Characterization

The photophysical and optoelectronic properties of materials derived from this compound are of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The inherent donor-acceptor structure can lead to materials with interesting fluorescence and phosphorescence characteristics. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to predict the electronic and nonlinear optical (NLO) properties of derivatives. mdpi.com These studies help in understanding the relationship between molecular structure and properties like the HOMO-LUMO energy gap, electron affinity, and hyperpolarizability. mdpi.com For example, in studies of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, it was observed that the introduction of different substituents significantly affects the HOMO-LUMO energy gap and NLO behavior. mdpi.com

The characterization of these materials often involves techniques such as UV-Vis absorption and fluorescence spectroscopy to determine their light-absorbing and emitting properties. rsc.orgmdpi.com The emission wavelength and quantum yield are critical parameters for applications in OLEDs. Furthermore, the unique electronic properties imparted by the thiophene and pyrazine rings can be exploited for the development of chemical sensors, where changes in the photophysical properties upon interaction with an analyte can be used for detection. ossila.com The combination of thiophene with other heterocyclic rings has been shown to produce hybrid molecules with enhanced biological and therapeutic potential, suggesting further avenues for the application of this compound derivatives. nih.gov

Industrial and Applied Chemical Research of 5 Thiophen 3 Yl Pyrazin 2 Amine

Corrosion Inhibition Studies

There is no publicly available research on the use of 5-(Thiophen-3-yl)pyrazin-2-amine as a corrosion inhibitor.

Electrochemical Evaluation of Inhibitory Performance

No data from electrochemical studies such as potentiodynamic polarization or electrochemical impedance spectroscopy are available for this compound.

Mechanisms of Metal Surface Protection

Without experimental data, any discussion of the mechanisms of metal surface protection would be purely speculative and cannot be provided at this time.

Agricultural Chemical Research and Crop Protection

There is no documented research investigating this compound for use in crop protection.

Investigation as a Potential Active Agent in Agrochemical Formulations

No studies have been published that explore the potential of this compound as an active agent in agrochemical products.

Analytical Chemistry Applications of 5 Thiophen 3 Yl Pyrazin 2 Amine

Development as a Spectroscopic Reagent

There is currently no specific information available in the searched scientific literature regarding the development of 5-(Thiophen-3-yl)pyrazin-2-amine as a spectroscopic reagent.

Enhancement of Detection Capabilities in Analytical Techniques

Detailed studies on the use of this compound to enhance detection capabilities in specific analytical techniques are not present in the available research.

Interaction Studies for Specificity and Sensitivity in Analytical Assays

There is no available research detailing interaction studies of this compound for the purpose of improving specificity and sensitivity in analytical assays.

Future Directions and Emerging Research Avenues for 5 Thiophen 3 Yl Pyrazin 2 Amine

Advanced Synthetic Strategies and Green Chemistry Approaches

The future synthesis of 5-(Thiophen-3-yl)pyrazin-2-amine and its derivatives will likely pivot towards more efficient, sustainable, and environmentally benign methods, moving away from classical procedures that often involve harsh conditions, hazardous solvents, and lengthy reaction times. researchgate.net Green chemistry principles are becoming central to the development of new synthetic protocols for heterocyclic compounds. chim.it

Emerging strategies include the adoption of microwave-assisted and ultrasound-assisted synthesis. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles for heterocyclic compounds like pyrazines and pyrazolines. rsc.orgresearchgate.netnih.gov Similarly, sonochemical methods, which use ultrasonic irradiation, offer an energy-efficient route that can accelerate reactions and improve yields under mild conditions, as demonstrated in the synthesis of thiophene (B33073) derivatives. researchgate.netresearchgate.net

Furthermore, the development of one-pot, multicomponent reactions (MCRs) represents a highly attractive avenue. beilstein-journals.orgnih.govmdpi.com MCRs enhance efficiency by combining multiple reaction steps into a single procedure, minimizing waste and purification efforts. Future work could focus on designing a convergent MCR for this compound, potentially starting from simple, readily available precursors. The use of novel, reusable catalysts, such as manganese pincer complexes or ferrite-stabilized nanoparticles, could further enhance the atom economy and sustainability of these synthetic routes. researchgate.netnih.govacs.org The exploration of greener solvents, like polyethylene glycol (PEG) or even water, is another critical area of research to reduce the environmental footprint of the synthesis. nih.gov

| Method | Conventional Approach | Green Chemistry Alternative | Key Advantages |

| Energy Source | Classical heating (oil bath, heating mantle) | Microwave Irradiation, Ultrasound | Rapid heating, reduced reaction times, lower energy consumption. nih.govnih.gov |

| Reaction Type | Stepwise synthesis with isolation of intermediates | One-Pot Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, simplified procedures. mdpi.com |

| Solvents | Hazardous organic solvents (e.g., DMF, Toluene) | Benign solvents (e.g., Water, PEG, Ethanol) or solvent-free conditions | Reduced environmental impact and toxicity. researchgate.net |

| Catalysis | Stoichiometric reagents, precious metal catalysts | Earth-abundant metal catalysts (e.g., Manganese, Iron), reusable nanocatalysts | Lower cost, improved sustainability, easier catalyst recovery. nih.govnih.gov |

A comparative table of conventional and green synthetic strategies applicable to heterocyclic compounds.

Integration with Nanotechnology for Enhanced Applications

The unique electronic and structural properties of thiophene- and pyrazine-based compounds make them prime candidates for integration with nanotechnology, opening up a spectrum of advanced applications. researchgate.netthieme-connect.com Future research on this compound could explore its use as a building block for functional nanomaterials.

One promising direction is in the development of novel drug delivery systems. Thiophene-based derivatives have been successfully loaded into nanoparticles to enhance their anticancer efficacy and safety. nih.gov Formulating this compound or its bioactive derivatives into nanoparticles could improve bioavailability, enable targeted delivery to diseased tissues, and reduce systemic toxicity.

In the realm of diagnostics and sensing, pyrazine (B50134) derivatives have been designed as fluorescent chemosensors capable of detecting specific metal ions with high selectivity and sensitivity. mdpi.comresearchgate.net The inherent fluorescence potential of the this compound scaffold could be harnessed to create novel biosensors. For instance, it could be incorporated into nanoparticles or coated onto conductive materials to develop electrochemical DNA biosensors or sensors for disease-associated biomarkers. nih.gov

Furthermore, thiophene-based polymers and nanoparticles are extensively studied for their optoelectronic properties and have been used in applications such as organic light-emitting diodes (OLEDs) and phototransduction in living cells. nih.govrsc.orgwku.edu The π-conjugated system of this compound suggests it may possess interesting photophysical properties. Future studies could investigate its potential in creating photoactive nanoparticles for bio-imaging or modulating cellular activity with light.

| Application Area | Potential Role of this compound | Nanotechnology Integration | Desired Outcome |

| Therapeutics | Bioactive agent (e.g., anticancer, antimicrobial) | Encapsulation in polymer- or lipid-based nanoparticles | Targeted drug delivery, improved efficacy, reduced side effects. nih.gov |

| Diagnostics | Fluorescent or electrochemical probe | Development of functionalized nanoparticles or sensor surfaces | Highly sensitive and selective biosensors for metal ions or disease biomarkers. mdpi.comnih.gov |

| Bio-imaging | Fluorescent marker | Formulation as quantum dots or fluorescent nanoprobes | Real-time imaging of cellular processes and tissues. |

| Optoelectronics | Photoactive material | Incorporation into organic semiconducting nanoparticles | Development of materials for phototherapy or light-based cellular modulation. rsc.orgacs.org |

A table outlining potential applications of this compound integrated with nanotechnology.

Synergistic Research Across Interdisciplinary Fields

The full potential of this compound can only be realized through synergistic collaborations across multiple scientific disciplines. ijraset.commdpi.com The inherent hybrid structure of the molecule provides a rich platform for such interdisciplinary exploration, bridging chemistry, biology, medicine, and computational science.

Medicinal chemistry and pharmacology represent a primary collaborative axis. Given that both pyrazine and thiophene cores are found in numerous FDA-approved drugs and biologically active compounds, extensive screening of this compound for various therapeutic activities (e.g., anticancer, anti-inflammatory, antimicrobial) is a critical future step. iipseries.orgresearchgate.netmdpi.com

Computational chemistry will play a pivotal role in guiding these efforts. researchgate.net Techniques like Density Functional Theory (DFT) can predict the molecule's geometric and electronic properties, including its HOMO-LUMO energy gap, reactivity, and stability. nih.govmdpi.commdpi.com These calculations can help rationalize structure-activity relationships and guide the design of new, more potent derivatives. Molecular docking studies can further predict binding interactions with biological targets like kinases or enzymes, prioritizing synthetic efforts and experimental testing. researchgate.net

Collaboration with materials scientists is essential for exploring applications beyond medicine. As previously noted, thiophene-containing molecules have applications in organic electronics. wku.edu A partnership between synthetic chemists and materials scientists could lead to the development of novel polymers or supramolecular materials based on the this compound scaffold for use in sensors or other electronic devices. thieme-connect.com

| Collaborating Fields | Research Objective | Methodologies/Techniques | Expected Outcome |

| Synthetic Chemistry & Medicinal Chemistry | Design and synthesize novel derivatives with enhanced biological activity. | Parallel synthesis, structure-activity relationship (SAR) studies. | Identification of lead compounds for drug development. mdpi.com |

| Pharmacology & Molecular Biology | Evaluate therapeutic potential and elucidate mechanisms of action. | In vitro cell-based assays, in vivo animal models, target identification. | Understanding of the compound's biological function and therapeutic value. |

| Computational Chemistry & Synthetic Chemistry | Predict properties and guide the design of new molecules. | DFT calculations, molecular docking, quantum chemical parameter analysis. mdpi.comresearchgate.net | Rational drug design, prioritization of synthetic targets. |

| Materials Science & Nanotechnology | Develop novel functional materials and devices. | Polymerization, nanoparticle formulation, characterization of optoelectronic properties. | Creation of new sensors, imaging agents, or electronic components. researchgate.net |

A table illustrating potential interdisciplinary research synergies for this compound.

Addressing Current Research Gaps and Challenges

While the potential of this compound is significant, several research gaps and challenges must be addressed to translate this potential into practical applications.

A primary challenge is the development of a truly optimized, scalable, and sustainable synthesis. While green chemistry approaches show promise, a robust protocol that consistently delivers high yields of the target compound without extensive purification is yet to be established. Overcoming this hurdle is fundamental to enabling all other avenues of research.

There is a significant gap in the biological characterization of this specific molecule. Although the activities of related pyrazine and thiophene compounds are well-documented, the unique pharmacological profile of this compound remains largely unexplored. researchgate.nettandfonline.com A comprehensive screening against a wide range of biological targets and cell lines is necessary to identify its most promising therapeutic applications. Following this, elucidating its precise mechanism of action will be a critical and complex task.

Another major gap lies in the understanding of its material properties. The photophysical and electronic characteristics, such as absorption, emission spectra, and conductivity, have not been thoroughly investigated. nih.gov This data is essential for determining its suitability for applications in nanotechnology and materials science, such as in sensors or optoelectronic devices. google.com

Finally, translating promising in vitro results into successful in vivo outcomes presents a universal challenge in drug discovery. Future research must address the pharmacokinetics and metabolic stability of this compound to assess its viability as a potential therapeutic agent. This long-term challenge will require extensive, resource-intensive studies to navigate the path from laboratory discovery to potential clinical relevance.

Q & A

Q. What are the common synthetic routes for 5-(Thiophen-3-yl)pyrazin-2-amine, and what reaction conditions are critical for yield optimization?

The synthesis of pyrazin-2-amine derivatives typically involves coupling reactions between halogenated pyrazine precursors and thiophene-containing nucleophiles. For example:

- Halogen displacement : React 5-bromopyrazin-2-amine with 3-thienylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF/H₂O solvent, 80–100°C). Monitor reaction progress via TLC or HPLC .

- Thiophene functionalization : Introduce amine groups to thiophene rings via Buchwald-Hartwig amination, using Pd₂(dba)₃ and Xantphos as ligands, with Cs₂CO₃ as a base in toluene at reflux .

Q. Key considerations :

- Inert atmosphere (N₂/Ar) to prevent oxidation of thiophene or pyrazine moieties .

- Purification : Use column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

- Spectroscopy :

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELX software for structure refinement, focusing on bond angles between thiophene and pyrazine rings to confirm regiochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the kinase inhibitory activity of this compound derivatives?

- Rational modifications :

- Biological assays :

Q. What computational strategies predict the electronic properties and target interactions of this compound?

- Density Functional Theory (DFT) :

- Molecular docking (AutoDock Vina) :

- MD simulations (GROMACS) :

Q. How can researchers resolve contradictory data in biological assays involving this compound?

- Troubleshooting steps :

- Purity verification : Re-characterize the compound via HPLC (C18 column, MeCN/H₂O gradient) to rule out impurities >95% .

- Assay conditions : Optimize buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations (1–10 μM) to ensure consistent kinase activity measurements .

- Control experiments : Include positive controls (e.g., VX-970) and negative controls (DMSO-only) to validate assay reproducibility .

- Data interpretation :

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Structural modifications :

- In vitro assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.